molecular formula C10H10N4O2S B13619533 Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4h-1,2,4-triazol-4-yl)acetate

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4h-1,2,4-triazol-4-yl)acetate

Cat. No.: B13619533
M. Wt: 250.28 g/mol
InChI Key: GKWGRHZNJUBKBD-UHFFFAOYSA-N
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Description

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound characterized by the presence of a triazole ring Triazoles are known for their diverse biological activities and are commonly used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate typically involves the reaction of 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antifungal and antibacterial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and plant protection agents.

Mechanism of Action

The mechanism of action of methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions result in the compound’s antifungal and antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
  • 4-(4-bromobenzylidenamino)-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
  • 4-(benzylideneamino)-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole

Uniqueness

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis pathways, and potential applications in various fields.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The compound has the following characteristics:

  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 250.28 g/mol
  • IUPAC Name : 2-methoxy-4-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl acetate

The presence of the mercapto group , pyridinyl moiety , and triazole ring enhances its interaction with biological macromolecules, potentially allowing it to inhibit specific enzymes and receptors involved in disease pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that compounds with similar triazole structures exhibit potent activity against various pathogens:

Microorganism Activity
Staphylococcus aureusEffective against Gram-positive bacteria
Escherichia coliBroad-spectrum activity
Candida albicansAntifungal efficacy

The compound disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis . Its mechanism of action involves binding to key biological targets that are critical for microbial survival.

Anticancer Properties

The potential anticancer effects of this compound are also noteworthy. Studies suggest that derivatives of mercapto-substituted triazoles may possess chemopreventive and chemotherapeutic properties against various cancer types:

Cancer Cell Line IC50 (µM)
MDA-MB-231 (breast cancer)0.58
HCT116 (colon cancer)0.36
A549 (lung cancer)0.48

These results indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through DNA binding and enzyme inhibition .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring : Reaction between pyridine derivatives and thioketones.
  • Mercapto Group Introduction : Incorporation of a mercapto group through nucleophilic substitution.
  • Acetate Formation : Esterification with methanol to yield the final product.

This method allows for the efficient production of the compound with high purity .

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound. For example:

  • Antimicrobial Efficacy Study : A study evaluated the MIC (Minimum Inhibitory Concentration) against a range of bacterial strains and found significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Assessment : In vitro assays demonstrated that the compound effectively inhibited cell growth in various cancer cell lines, with mechanisms involving apoptosis induction.

These findings underscore the compound's potential as a therapeutic agent in treating infections and cancer .

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

methyl 2-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate

InChI

InChI=1S/C10H10N4O2S/c1-16-8(15)6-14-9(12-13-10(14)17)7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,13,17)

InChI Key

GKWGRHZNJUBKBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NNC1=S)C2=CC=NC=C2

Origin of Product

United States

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